molecular formula C16H17NO4 B5358195 Morpholin-4-yl-[2-(phenoxymethyl)furan-3-yl]methanone

Morpholin-4-yl-[2-(phenoxymethyl)furan-3-yl]methanone

Cat. No.: B5358195
M. Wt: 287.31 g/mol
InChI Key: WWHUBPSPLFHQHB-UHFFFAOYSA-N
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Description

Morpholin-4-yl-[2-(phenoxymethyl)furan-3-yl]methanone is a synthetic organic compound that features a morpholine ring attached to a furan ring via a methanone bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Morpholin-4-yl-[2-(phenoxymethyl)furan-3-yl]methanone typically involves the reaction of morpholine with a furan derivative. One common method involves the use of a furan-2-yl (phenyl)methanone derivative, which is reacted with morpholine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, and the mixture is stirred at low temperatures (around -78°C) before being allowed to warm to room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Morpholin-4-yl-[2-(phenoxymethyl)furan-3-yl]methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the morpholine ring or the furan ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan-2-carboxylic acid derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

Morpholin-4-yl-[2-(phenoxymethyl)furan-3-yl]methanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of Morpholin-4-yl-[2-(phenoxymethyl)furan-3-yl]methanone involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • (3,4-Dimethoxyphenyl)-[2-(phenoxymethyl)morpholin-4-yl]methanone
  • 5-(Morpholin-4-yl)-2-(4-phthalimidobutyl)-1,3-oxazole-4-carbonitrile

Uniqueness

Morpholin-4-yl-[2-(phenoxymethyl)furan-3-yl]methanone is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a morpholine ring and a furan ring linked by a methanone bridge is not commonly found in other compounds, making it a valuable molecule for various research and industrial applications .

Properties

IUPAC Name

morpholin-4-yl-[2-(phenoxymethyl)furan-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO4/c18-16(17-7-10-19-11-8-17)14-6-9-20-15(14)12-21-13-4-2-1-3-5-13/h1-6,9H,7-8,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWHUBPSPLFHQHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=C(OC=C2)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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